E-10-Hydroxynortriptyline is synthesized primarily through the hydroxylation of nortriptyline, facilitated by liver cytochrome P-450 enzymes. This metabolic process occurs in the human body and can also be replicated in laboratory settings using recombinant enzymes or human liver microsomes.
E-10-Hydroxynortriptyline belongs to the class of compounds known as tricyclic antidepressants and specifically falls under the category of secondary amines. Its chemical structure and properties are closely related to those of nortriptyline and other tricyclic compounds, which are characterized by their three-ring system and their ability to modulate neurotransmitter levels in the brain .
The synthesis of E-10-Hydroxynortriptyline involves several key steps:
The hydroxylation reaction typically requires a controlled environment to ensure high specificity and yield. Parameters such as enzyme concentration, substrate availability, and reaction time are crucial for achieving optimal results.
E-10-Hydroxynortriptyline has a complex molecular structure characterized by a three-ring system typical of tricyclic antidepressants. The hydroxyl group is positioned at the 10th carbon of the nortriptyline backbone, which significantly influences its pharmacological properties.
The structural formula can be represented as follows:
E-10-Hydroxynortriptyline participates in various chemical reactions:
The oxidation may lead to ketone formation, while reduction yields secondary alcohols or substituted derivatives depending on the reagents used .
E-10-Hydroxynortriptyline primarily functions by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin in the synaptic cleft. This inhibition increases neurotransmitter availability, enhancing synaptic transmission and contributing to its antidepressant effects. Although it is less potent than nortriptyline itself, E-10-Hydroxynortriptyline plays a role in modulating mood and emotional responses .
Relevant data on solubility and stability are crucial for understanding its behavior in biological systems and during analytical testing .
E-10-Hydroxynortriptyline has several scientific applications:
E-10-Hydroxynortriptyline (E-10-hydroxy-nortriptyline) is the principal pharmacologically active metabolite of the tricyclic antidepressant nortriptyline. It retains approximately 50% of the norepinephrine reuptake inhibition potency of the parent compound in vitro while demonstrating significantly reduced affinity for muscarinic acetylcholine receptors—only 1/18th that of nortriptyline. This biochemical profile translates to diminished anticholinergic side effects in clinical settings [1] [8].
During nortriptyline therapy, plasma and cerebrospinal fluid concentrations of E-10-hydroxy-nortriptyline frequently exceed those of the parent drug, with metabolite-to-parent ratios exhibiting substantial interindividual variability. This metabolic dominance positions E-10-hydroxy-nortriptyline as a critical contributor to the overall pharmacological activity of nortriptyline, particularly in patients exhibiting extensive or ultrarapid metabolic phenotypes [1] [9]. Clinical studies have established that therapeutic outcomes correlate with combined plasma concentrations of nortriptyline and its hydroxylated metabolite. Patients achieving complete remission from depression typically exhibit plasma concentrations of 358–728 nmol/L for nortriptyline and 428–688 nmol/L for E-10-hydroxy-nortriptyline, suggesting a synergistic clinical effect [9].
Table 1: Comparative Pharmacological Properties of Nortriptyline and E-10-Hydroxynortriptyline
Property | Nortriptyline | E-10-Hydroxynortriptyline |
---|---|---|
Norepinephrine Reuptake Inhibition | 100% | ~50% |
Muscarinic Receptor Affinity | 1x | 1/18x |
Plasma Protein Binding | 92% | 54–69%* |
CSF Penetration Relative to Unbound Plasma | - | 50% |
Typical Plasma Concentration Range During Therapy | 358–728 nmol/L | 428–688 nmol/L |
(Note: Binding differs between enantiomers: 54% for (+)-enantiomer and 69% for (-)-enantiomer [1])
The biotransformation of nortriptyline to E-10-hydroxy-nortriptyline is characterized by stringent stereoselectivity. Cytochrome P450 2D6 (CYP2D6) exclusively catalyzes the oxidation of nortriptyline to the (-)-enantiomer of E-10-hydroxy-nortriptyline. This enantioselective preference arises from the specific three-dimensional orientation required for substrate binding within the CYP2D6 active site, which favors the production of the (-)-enantiomer over its (+)-counterpart [1].
Pharmacokinetic studies in humans reveal significant disparities in the handling of the two enantiomers. After administration of racemic E-10-hydroxy-nortriptyline, the plasma concentration of the (-)-enantiomer is consistently 5-fold higher than that of the (+)-enantiomer. This divergence stems from differential elimination pathways:
The elimination half-life for both enantiomers ranges between 8–10 hours, though their metabolic fates diverge considerably. This stereoselective metabolism has functional implications, as the (-)-enantiomer demonstrates greater noradrenergic activity. Furthermore, evidence suggests active stereoselective transport mechanisms at the blood-cerebrospinal fluid barrier, where the concentration of E-10-hydroxy-nortriptyline in cerebrospinal fluid approximates 50% of the unbound plasma concentration, likely favoring the active (-)-enantiomer [1].
The metabolism of nortriptyline to E-10-hydroxy-nortriptyline is governed principally by the cytochrome P450 2D6 (CYP2D6) enzyme, which exhibits extensive genetic polymorphism across human populations. Over 2,000 mutations have been documented in CYP genes, with CYP2D6 polymorphisms significantly influencing interindividual variability in hydroxylation capacity [2] [6].
Table 2: Impact of CYP2D6 Polymorphisms on E-10-Hydroxynortriptyline Formation
Metabolizer Phenotype | Caucasian Frequency | Nortriptyline Hydroxylation Efficiency | Clinical Consequence |
---|---|---|---|
Ultrarapid Metabolizer (UM) | ~1.5% | Markedly enhanced | Subtherapeutic nortriptyline concentrations; Elevated E-10-hydroxy-nortriptyline levels |
Extensive Metabolizer (EM) | ~78.8% | Normal | Balanced parent/metabolite concentrations |
Intermediate Metabolizer (IM) | ~12.1% | Reduced | Variable metabolite exposure |
Poor Metabolizer (PM) | ~7.6% | Severely impaired | Minimal E-10-hydroxy-nortriptyline formation; Nortriptyline accumulation |
The CYP2D6 gene locus encompasses 34 common allele variants in Caucasian populations that significantly alter enzyme activity. Poor metabolizers (constituting approximately 7% of Caucasians) possess loss-of-function alleles (e.g., CYP2D63, 4, 5) that drastically reduce or abolish E-10-hydroxy-nortriptyline formation. Conversely, ultrarapid metabolizers carrying gene duplications may generate exceptionally high metabolite concentrations even at standard nortriptyline doses [2] [6].
Ethnic variations in allele frequencies further complicate this polymorphism. Global analysis of 1,000 genomes identified 199 non-synonymous coding single nucleotide polymorphisms with frequencies exceeding 1% across diverse populations, many previously uncharacterized. For instance, the CYP2D610 allele (associated with reduced activity) is more prevalent in Asian populations (∼50%) compared to Caucasians (∼2%), leading to distinct metabolic profiles across ethnic groups [2] [6]. This genetic variability necessitates careful consideration in personalized antidepressant therapy, as the pharmacological activity of nortriptyline regimens depends heavily on the balanced production of E-10-hydroxy-nortriptyline according to individual metabolic capacity.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: